Cas no 2137975-62-1 (4-Chloro-3-methoxy-5-nitrobenzamide)
4-Chloro-3-methoxy-5-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-methoxy-5-nitrobenzamide
- SY231277
- ClC1=C(C=C(C(=O)N)C=C1[N+](=O)[O-])OC
- 4-Chloro-3-methoxy-5-nitro-benzamide
- CS-0148856
- 2137975-62-1
- MFCD31567784
- WS-02491
- A1-56377
- SCHEMBL19436450
- DB-153829
-
- MDL: MFCD31567784
- Inchi: 1S/C8H7ClN2O4/c1-15-6-3-4(8(10)12)2-5(7(6)9)11(13)14/h2-3H,1H3,(H2,10,12)
- InChI Key: OGHNIYDWPIXGMG-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(N)=O)C=C1[N+](=O)[O-])OC
Computed Properties
- Exact Mass: 230.0094344g/mol
- Monoisotopic Mass: 230.0094344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 98.1
4-Chloro-3-methoxy-5-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PL434-50mg |
4-Chloro-3-methoxy-5-nitrobenzamide |
2137975-62-1 | 95% | 50mg |
208.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PL434-200mg |
4-Chloro-3-methoxy-5-nitrobenzamide |
2137975-62-1 | 95% | 200mg |
523.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PL434-1g |
4-Chloro-3-methoxy-5-nitrobenzamide |
2137975-62-1 | 95% | 1g |
2011.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | D778610-1g |
4-Chloro-3-methoxy-5-nitrobenzamide |
2137975-62-1 | 95% | 1g |
$595 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219496-250mg |
4-Chloro-3-methoxy-5-nitrobenzamide |
2137975-62-1 | 97% | 250mg |
¥856 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219496-1g |
4-Chloro-3-methoxy-5-nitrobenzamide |
2137975-62-1 | 97% | 1g |
¥1822 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219496-5g |
4-Chloro-3-methoxy-5-nitrobenzamide |
2137975-62-1 | 97% | 5g |
¥8736 | 2023-04-14 | |
| eNovation Chemicals LLC | Y1225954-5g |
4-Chloro-3-methoxy-5-nitrobenzamide |
2137975-62-1 | 95% | 5g |
$1000 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1294503-100mg |
4-Chloro-3-methoxy-5-nitro-benzamide |
2137975-62-1 | 95% | 100mg |
$190 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1294503-250mg |
4-Chloro-3-methoxy-5-nitro-benzamide |
2137975-62-1 | 95% | 250mg |
$185 | 2024-07-28 |
4-Chloro-3-methoxy-5-nitrobenzamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-Chloro-3-methoxy-5-nitrobenzamide
Comprehensive Overview of 4-Chloro-3-methoxy-5-nitrobenzamide (CAS No. 2137975-62-1): Properties, Applications, and Research Insights
4-Chloro-3-methoxy-5-nitrobenzamide (CAS No. 2137975-62-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This nitrobenzamide derivative combines a chloro-substituted aromatic ring with methoxy and nitro functional groups, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery and crop protection formulations, particularly as the demand for novel small molecule therapeutics and sustainable agrochemicals grows.
The molecular structure of 4-Chloro-3-methoxy-5-nitrobenzamide features strategic substituents that influence its electronic distribution and reactivity patterns. The nitro group at the 5-position enhances electrophilic character, while the methoxy group at the 3-position contributes to steric effects and hydrogen bonding capacity. These properties make it valuable for medicinal chemistry optimization, where researchers modify such scaffolds to improve target binding affinity or metabolic stability. Recent patent literature suggests applications in developing kinase inhibitors and antimicrobial agents, aligning with current trends in precision medicine.
From a synthetic chemistry perspective, CAS 2137975-62-1 serves as a key building block for heterocyclic compound synthesis. Its chloro-nitro aromatic system undergoes nucleophilic aromatic substitution reactions, enabling the creation of diverse benzoxazole or benzimidazole derivatives. This reactivity profile addresses the pharmaceutical industry's need for structural diversity in compound libraries for high-throughput screening. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples, meeting stringent requirements for preclinical research applications.
Environmental and green chemistry considerations surrounding 4-Chloro-3-methoxy-5-nitrobenzamide have prompted investigations into biodegradation pathways and eco-friendly synthesis methods. Computational chemistry models predict moderate aquatic toxicity, emphasizing proper laboratory waste management protocols. These findings respond to growing industry focus on sustainable chemical production, particularly for pharmaceutical intermediates. Researchers are exploring catalytic reduction methods to convert the nitro group into more environmentally benign amino derivatives while preserving the compound's utility.
The commercial availability of 4-Chloro-3-methoxy-5-nitrobenzamide through specialty chemical suppliers has expanded its use in academic research and industrial R&D. Pricing trends reflect its classification as a low-volume high-value chemical, with current market analyses showing steady demand from contract research organizations (CROs). Storage recommendations typically suggest protection from light and moisture at ambient temperature, following standard practices for nitroaromatic compounds. Quality control certificates often include residual solvent analysis and heavy metal screening data to ensure compliance with ICH guidelines for pharmaceutical applications.
Emerging applications for CAS 2137975-62-1 include its use as a fluorescence quencher in biochemical assays and as a ligand precursor in coordination chemistry. Recent studies demonstrate its incorporation into metal-organic frameworks (MOFs) for selective molecular recognition systems. These developments align with current scientific interest in functional materials and supramolecular chemistry. The compound's electron-withdrawing characteristics also make it relevant for organic electronic materials research, particularly in designing non-linear optical materials.
Regulatory status evaluations confirm that 4-Chloro-3-methoxy-5-nitrobenzamide is not currently classified under major chemical control inventories, though proper risk assessment is recommended for specific applications. Safety data sheets highlight standard precautions for handling fine powders, including respiratory protection and ventilation controls. These precautions address workplace safety concerns while enabling responsible research use. The compound's physicochemical properties (melting point 148-152°C, logP ~1.8) suggest moderate bioavailability potential, informing its use in ADME studies during drug development.
Future research directions for 4-Chloro-3-methoxy-5-nitrobenzamide may explore its structure-activity relationships in greater depth, particularly through crystallographic studies of its molecular interactions. The growing field of fragment-based drug discovery could utilize this compound as a privileged scaffold for building targeted therapies. Additionally, advances in continuous flow chemistry may improve the efficiency of its synthetic transformations, reducing the environmental footprint of derivative production. These potential developments position CAS 2137975-62-1 as a compound with ongoing relevance in multiple scientific disciplines.
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